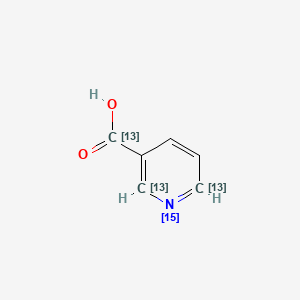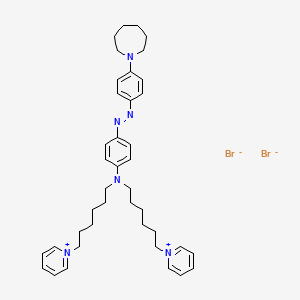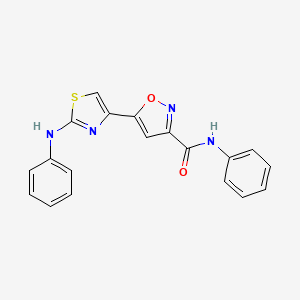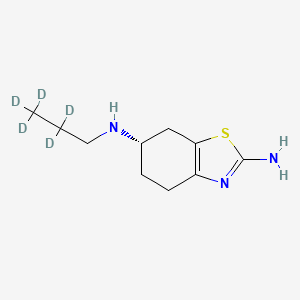
2-Azido-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-adenosine is a modified nucleoside where an azido group is attached to the adenosine molecule. This compound is particularly significant in the field of chemical biology due to its versatile applications in bioorthogonal chemistry, which allows for the specific labeling and functionalization of biomolecules without interfering with native biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-adenosine typically involves the conversion of 2’-aminoadenosine to 2’-azidoadenosine through a diazotransfer reaction. This process uses fluorosulfuryl azide as the diazotizing reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve solid-phase synthesis techniques. This method immobilizes the starting nucleoside on a solid support, allowing for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-adenosine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a triazole ring by reacting the azido group with an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction does not require a copper catalyst and is used for bioorthogonal labeling.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Strain-promoted alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products: The major products of these reactions are triazole-linked conjugates, which are useful for various labeling and functionalization applications .
Aplicaciones Científicas De Investigación
2-Azido-adenosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azido-adenosine involves its incorporation into RNA molecules, where it can be used for site-specific labeling and functionalization. The azido group allows for the attachment of various reporter molecules, such as fluorescent dyes or affinity tags, through bioorthogonal reactions. This enables the study of RNA dynamics, localization, and interactions within cells .
Comparación Con Compuestos Similares
- 2’-Azido-2’-deoxycytidine
- 2’-Azido-2’-deoxyguanosine
- 2’-Azido-2’-deoxyuridine
Comparison: 2-Azido-adenosine is unique due to its specific incorporation into RNA and its compatibility with various bioorthogonal reactions. Compared to other azido-modified nucleosides, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool for chemical biology and bioconjugation .
Propiedades
Fórmula molecular |
C10H12N8O4 |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5?,6+,9-/m1/s1 |
Clave InChI |
BSZZPOARGMTJKQ-DTUHVUQASA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=[N+]=[N-])N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


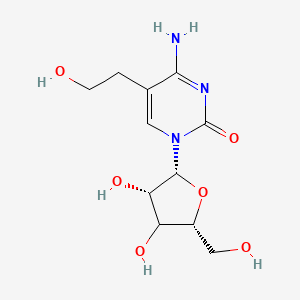

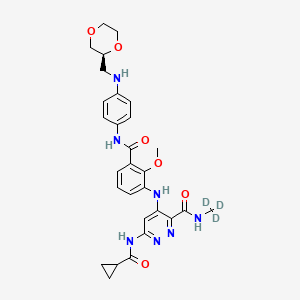
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
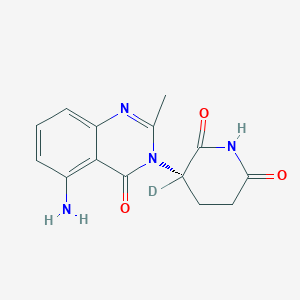

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
